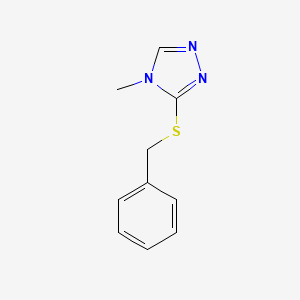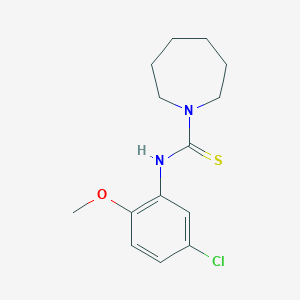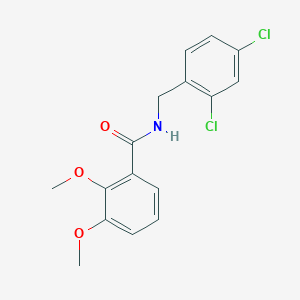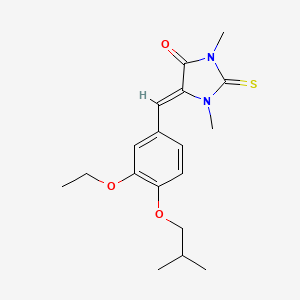![molecular formula C14H17NO B5878788 2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one is a synthetic compound that belongs to the class of cyclopentenones. It is also known as MPA, and it has been widely studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of MPA is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways in the body. MPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. MPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. MPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPA has been shown to have antiviral effects against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MPA is also stable and has a long shelf life, which makes it easy to store and transport. However, there are some limitations to the use of MPA in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, MPA is not readily available commercially, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for the study of MPA. One area of research is the development of MPA analogs that have improved therapeutic properties. Another area of research is the investigation of the mechanisms of action of MPA in greater detail. Additionally, MPA could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Overall, MPA is a promising compound that has the potential to be used in a variety of scientific research applications.
Métodos De Síntesis
MPA is synthesized through a multistep process that involves the reaction of 2-methylcyclopentenone with phenylethylamine. The resulting product is then subjected to further chemical reactions to yield MPA. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MPA has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. MPA has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, MPA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-methyl-3-(2-phenylethylamino)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-13(7-8-14(11)16)15-10-9-12-5-3-2-4-6-12/h2-6,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBNBQKMZITYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(phenethylamino)cyclopent-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)


![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)


![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
